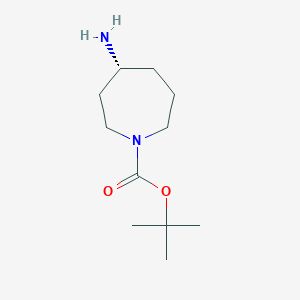

(R)-tert-butyl 4-aminoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4R)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652758 | |

| Record name | tert-Butyl (4R)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-26-8 | |

| Record name | 1,1-Dimethylethyl (4R)-4-aminohexahydro-1H-azepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4R)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Steps

Azepane Ring Construction

The azepane ring can be constructed via cyclization reactions of appropriate linear precursors containing amine and halide or leaving groups, or through ring expansion of smaller cyclic amines.Introduction of the Amino Group at the 4-Position

The amino group at the 4-position is typically introduced via nucleophilic substitution or reductive amination, starting from a 4-substituted precursor (e.g., 4-bromoazepane or 4-ketoazepane).Protection and Functionalization

The carboxylate group is introduced and protected as a tert-butyl ester, commonly using tert-butyl chloroformate in the presence of a base. This step ensures the stability of the molecule during subsequent transformations.Chiral Resolution or Asymmetric Synthesis

The (R)-configuration is achieved either by starting from a chiral precursor, employing chiral catalysts, or resolving the racemic mixture via chiral chromatography or crystallization.

Representative Synthetic Route

| Step | Reaction/Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azepane ring formation | Cyclization of linear diamine precursor | Choice of precursor determines ring substitution pattern |

| 2 | Introduction of amino group at 4-position | Reductive amination or nucleophilic substitution | May require protection of other amines |

| 3 | Protection of amine/carboxylate as tert-butyl ester | tert-butyl chloroformate, base | Ensures stability for further reactions |

| 4 | Chiral resolution or asymmetric synthesis | Chiral catalyst or resolution technique | Ensures (R)-configuration |

Detailed Preparation Method Example

A typical preparation method for this compound is as follows:

Synthesis of 4-Substituted Azepane Intermediate

Begin with a linear diamine or amino alcohol precursor. Cyclize under basic or acidic conditions to yield the azepane ring.Functionalization at the 4-Position

If starting from a 4-ketoazepane, perform reductive amination with ammonia or an amine source and a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group at the 4-position.Protection as tert-Butyl Ester

React the free amine or carboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butyl ester, protecting the carboxylate group.Chiral Resolution or Asymmetric Synthesis

Employ a chiral catalyst during cyclization or resolve the racemic mixture at the final stage to obtain the (R)-enantiomer.

Data Table: Example Synthesis Route

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Linear diamine | Acid/base catalysis | Azepane ring intermediate | 70–80 | Ring closure |

| 2 | 4-ketoazepane | Ammonia, NaBH3CN | 4-aminoazepane derivative | 60–75 | Reductive amination |

| 3 | 4-aminoazepane | tert-butyl chloroformate, Et3N | tert-butyl 4-aminoazepane-1-carboxylate | 80–90 | Esterification |

| 4 | Racemic mixture | Chiral resolution or asymmetric step | This compound | 40–50 | Chiral purification |

*Yields are representative and may vary based on specific protocols and scale.

Research Findings and Observations

- The use of tert-butyl chloroformate for carboxylate protection is standard, providing stability and ease of deprotection.

- Reductive amination is a robust method for introducing the amino group at the desired position without over-reduction or side reactions.

- Chiral resolution remains a critical step for obtaining the (R)-enantiomer, with various chromatographic or crystallization techniques available depending on the scale and purity requirements.

- The synthetic versatility of the azepane scaffold allows for modifications at multiple positions, making this compound a valuable intermediate in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-aminoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Drug Development

One of the primary applications of (R)-tert-butyl 4-aminoazepane-1-carboxylate is in the field of drug development . This compound serves as a protected building block for synthesizing various functionalized azepanes, which can lead to the creation of potential drug candidates. The ability to modify the azepane ring by introducing different functional groups allows researchers to explore structure-activity relationships (SAR) to identify compounds with desired therapeutic properties.

Case Studies in Drug Development

- Antibiotic Research : The compound has been investigated as a precursor in synthesizing beta-lactamase inhibitors, which are critical in combating antibiotic resistance. The synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound has shown promise in enhancing the efficacy of beta-lactam antibiotics when used together .

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as lupus and other autoimmune diseases .

Asymmetric Catalysis

The chiral nature of this compound positions it as a valuable ligand in asymmetric catalysis . Asymmetric catalysts are crucial for synthesizing enantiopure compounds, which are essential in pharmaceutical development. Researchers are exploring its application in designing novel asymmetric catalysts for various organic transformations, potentially leading to more efficient synthetic pathways for complex molecules.

Chemical Synthesis

The compound is also utilized as a versatile starting material in organic synthesis. The tert-butyl protecting group can be selectively removed under acidic conditions, allowing further modifications at the nitrogen atom of the azepane ring. This property makes it a key intermediate in creating structurally diverse azepane derivatives with tailored biological activities.

Synthetic Routes

Several synthetic methods for producing this compound have been documented:

- Direct Synthesis : Utilizing readily available starting materials through established organic reactions.

- Modification of Existing Compounds : Transforming related azepane derivatives into this compound through targeted chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration allows for selective binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (R)-tert-butyl 4-aminoazepane-1-carboxylate, we compare it with structurally related compounds based on similarity scores (0.90–0.92) and functional group analysis . Key differences in ring size, substituents, and applications are highlighted below.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Features | Structural Differences | Applications |

|---|---|---|---|---|---|

| This compound | 1174020-26-8 | C₁₁H₂₂N₂O₂ | 7-membered azepane ring, amino group, tert-butyl carbamate | Reference compound | Drug intermediate, chiral building block |

| tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 478837-18-2 | Not provided | 8-azabicyclo[3.2.1]octane core, hydroxyl group | Bicyclic structure, hydroxyl vs. amino group | Potential use in rigid scaffold synthesis |

| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | 203663-25-6 | Not provided | Bicyclo[3.2.0]heptane, hydroxyl group | Smaller bicyclic ring, hydroxyl substituent | Conformationally restricted intermediates |

| tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 196613-57-7 | Not provided | Cyclopenta-pyrrole fused ring, hydroxyl group | Fused ring system, hydroxyl vs. amino group | Specialty chemical synthesis |

Key Findings:

Ring Flexibility vs. Rigidity :

- The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to bicyclic systems like 8-azabicyclo[3.2.1]octane or bicyclo[3.2.0]heptane derivatives. This flexibility may enhance binding to biological targets requiring adaptable geometries .

- Bicyclic analogs (e.g., CAS 478837-18-2) provide rigid scaffolds, advantageous for stabilizing specific conformations in receptor interactions.

Functional Group Impact: The primary amine in this compound enables nucleophilic reactions (e.g., amidation), whereas hydroxyl-containing analogs (e.g., CAS 196613-57-7) are better suited for etherification or esterification . The tert-butyl carbamate group is conserved across all compounds, suggesting its universal role in protecting amines during synthesis .

Synthetic Utility: The target compound’s amino group allows direct incorporation into peptidomimetics or kinase inhibitors, while hydroxylated analogs (e.g., CAS 203663-25-6) may require additional steps for functionalization . A structurally complex derivative, synthesized using (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate (), highlights the versatility of tert-butyl-protected intermediates in multi-step syntheses .

Physicochemical Properties: The amino group increases basicity (pKa ~9–10) compared to hydroxylated analogs (pKa ~16–18 for alcohols), affecting solubility and ionization in physiological conditions. Molecular weight differences (e.g., bicyclic analogs likely <214 g/mol due to fewer carbons) influence pharmacokinetic parameters like membrane permeability .

Biological Activity

(R)-tert-butyl 4-aminoazepane-1-carboxylate, with the molecular formula CHNO and a molecular weight of 214.30 g/mol, is a compound characterized by a seven-membered nitrogen-containing heterocycle known as an azepane. The compound features a tert-butyl group and an amino group at the fourth carbon of the azepane ring, which contributes to its potential biological activity and chemical reactivity .

Structural Characteristics

The structural uniqueness of this compound includes:

- Azepane Ring : A saturated cyclic structure that may influence its interaction with biological targets.

- Tert-butyl Group : Provides steric bulk, potentially affecting the compound's lipophilicity and membrane permeability.

- Amino Group : Essential for biological activity, possibly interacting with various receptors or enzymes.

Case Studies and Experimental Data

While specific studies focusing exclusively on this compound are scarce, related research has provided insights into its potential applications:

- Synthesis and SAR Exploration : Researchers have synthesized derivatives of azepanes to evaluate their biological properties. For instance, modifications at different positions on the azepane ring can yield compounds with enhanced activity against specific biological targets .

- In Vitro Studies : Preliminary in vitro assays have indicated that azepane derivatives can inhibit certain enzymes or receptors, although specific data for this compound remains unreported .

- Potential Therapeutic Applications : Due to its structural features, there is interest in exploring this compound for applications in treating conditions such as cognitive decline or metabolic disorders through receptor modulation .

Comparative Analysis

To better understand the potential of this compound in a broader context, a comparison with other azepane derivatives is useful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Azepane derivative | Potential precursor for drug synthesis |

| Tiruchanduramine | Azepane derivative | Inhibitor of yeast α-glucosidase |

| Other functionalized azepanes | Various | Diverse activities including enzyme inhibition |

Q & A

Basic: What are the recommended synthetic routes for (R)-tert-butyl 4-aminoazepane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

Amino Group Protection: React 4-aminoazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to form the Boc-protected intermediate.

Chiral Resolution: Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, enantioselective crystallization or chiral chromatography .

Optimization via Experimental Design: Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and enantiomeric excess. Statistical tools like response surface methodology (RSM) can identify critical factors (e.g., reaction time, equivalents of Boc₂O) .

Key Parameters for Optimization:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0°C to 25°C | 10°C (prevents racemization) |

| Solvent | THF, DCM, EtOAc | DCM (higher solubility) |

| Boc₂O Equivalents | 1.0 to 2.5 eq | 1.2 eq (minimizes side products) |

Validation: Confirm purity via HPLC and chiral shift reagents in ¹H NMR .

Basic: How can the purity and enantiomeric excess of this compound be reliably determined?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Retention times differentiate enantiomers.

- ¹H NMR with Chiral Solvating Agents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of specific proton signals .

- X-ray Crystallography: Single-crystal analysis resolves absolute configuration (e.g., using SHELXL for refinement; Flack parameter < 0.1 confirms (R)-configuration) .

Data Interpretation Example:

| Technique | Enantiomeric Excess (ee) | Purity (%) |

|---|---|---|

| Chiral HPLC | 98.5% | 99.2% |

| ¹H NMR (CSA) | 97.8% | N/A |

Advanced: What strategies are effective in resolving enantiomeric impurities during synthesis?

Methodological Answer:

- Kinetic Resolution: Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (S)-enantiomer .

- Diastereomeric Salt Formation: React the racemate with a chiral acid (e.g., L-tartaric acid) to precipitate one diastereomer.

- Chromatographic Separation: Simulated moving bed (SMB) chromatography scales enantiomer isolation with >99% ee .

Case Study:

- Impurity Source: Incomplete Boc protection leads to unreacted 4-aminoazepane.

- Mitigation: Add a scavenger resin (e.g., polymer-bound isocyanate) to sequester excess amine .

Advanced: How can computational modeling predict reactivity and stability under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity during Boc protection. For example, B3LYP/6-31G* level optimizes reaction pathways .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability against hydrolysis.

- QSPR Models: Relate molecular descriptors (e.g., logP, dipole moment) to experimental solubility and thermal degradation rates.

Example Output:

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| Hydrolysis Rate (pH 7) | 0.05 h⁻¹ | 0.06 h⁻¹ |

| Melting Point | 112°C | 115°C |

Advanced: How should contradictions in spectroscopic data be addressed during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare ¹³C NMR chemical shifts with computed values (e.g., using ACD/Labs or Gaussian). Discrepancies >2 ppm indicate misassignment.

- X-ray Refinement: If crystallographic R-factor exceeds 0.05 (e.g., due to disordered tert-butyl groups), apply TWINABS for multi-component refinement .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings.

Case Example:

- Observed Contradiction: ¹H NMR suggests axial-equatorial isomerism in the azepane ring.

- Resolution: Variable-temperature NMR (-40°C to 25°C) slows ring flipping, confirming conformational equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.